2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane is a heterocyclic organic compound It features a dioxane ring substituted with a thiophene group and a chloropropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane typically involves the reaction of thiophene derivatives with chloropropyl reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophene, followed by the addition of 3-chloropropyl chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropyl group can be reduced to a propyl group.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-(3-Propyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane.
Substitution: 2-(3-Aminopropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane or 2-(3-Thiopropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane.
Scientific Research Applications
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the chloropropyl group can form covalent bonds with nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)-2-thiophen-2-yl[1,3]dioxolane: Similar structure but lacks the dimethyl substitution on the dioxane ring.
2-(3-Chloropropyl)-5,5-dimethyl-2-(furan-2-yl)-1,3-dioxane: Contains a furan ring instead of a thiophene ring.
Uniqueness
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane is unique due to the presence of both the thiophene ring and the chloropropyl group, which confer distinct chemical reactivity and potential biological activity. The dimethyl substitution on the dioxane ring also influences its steric and electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
88098-37-7 |
---|---|
Molecular Formula |
C13H19ClO2S |
Molecular Weight |
274.81 g/mol |
IUPAC Name |
2-(3-chloropropyl)-5,5-dimethyl-2-thiophen-2-yl-1,3-dioxane |
InChI |
InChI=1S/C13H19ClO2S/c1-12(2)9-15-13(16-10-12,6-4-7-14)11-5-3-8-17-11/h3,5,8H,4,6-7,9-10H2,1-2H3 |
InChI Key |
DWKKCIGMXSQLOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(CCCCl)C2=CC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.